molecular formula C12H14ClN B2471610 3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287298-34-2

3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2471610
CAS No.: 2287298-34-2
M. Wt: 207.7
InChI Key: DZQDKHYBOYABAM-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine: is a chemical compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are characterized by their unique three-dimensional structure, which imparts distinct physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free catalysts and environmentally benign solvents is also a focus to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The chloro and methyl groups on the phenyl ring can enhance binding affinity and selectivity .

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-8-9(3-2-4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQDKHYBOYABAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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